molecular formula C17H19NO3S B7340218 2-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]methyl]benzoic acid

2-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]methyl]benzoic acid

Cat. No.: B7340218
M. Wt: 317.4 g/mol
InChI Key: WDARRPFFYDJHHH-HOCLYGCPSA-N
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Description

2-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]methyl]benzoic acid, commonly known as THIP, is a synthetic compound that acts as a selective agonist of the GABA-A receptor. It was first synthesized in 1966 by Dr. Hans Möhler and his team at the University of Zurich, Switzerland. THIP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and sleep disorders.

Mechanism of Action

THIP acts as a selective agonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. THIP binds to a specific site on the GABA-A receptor, which leads to the opening of the ion channel and an influx of chloride ions into the neuron. This results in hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects
THIP has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to increase slow-wave sleep and decrease REM sleep in rats. THIP has been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines, in animal models.

Advantages and Limitations for Lab Experiments

THIP has several advantages for use in lab experiments. It is a highly selective agonist of the GABA-A receptor, which allows for precise control of its effects on neuronal activity. THIP is also stable and easily synthesized, which makes it a convenient tool for studying the GABAergic system.
However, THIP also has some limitations for use in lab experiments. Its effects on neuronal activity can be complex and difficult to interpret, especially in vivo. THIP can also have off-target effects on other receptors, which can complicate its interpretation in experiments.

Future Directions

There are several future directions for research on THIP. One area of interest is its potential use in the treatment of anxiety disorders. THIP has been shown to have anxiolytic effects in animal models, and there is growing interest in its potential use as a novel anxiolytic drug.
Another area of interest is the role of THIP in the regulation of sleep. THIP has been shown to increase slow-wave sleep and decrease REM sleep in rats, and there is interest in its potential use as a sleep aid.
Finally, there is interest in developing more selective agonists of the GABA-A receptor that can target specific subtypes of the receptor. THIP is a selective agonist of the GABA-A receptor, but it is not selective for specific subtypes of the receptor. Developing more selective agonists could lead to the development of more targeted drugs for neurological disorders.

Synthesis Methods

THIP is synthesized by the reaction of 4-bromobenzoic acid with (S)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine in the presence of a base and a palladium catalyst. The reaction yields THIP as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

THIP has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. THIP has also been studied for its potential use in the treatment of alcohol withdrawal symptoms.

Properties

IUPAC Name

2-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-10-14-8-18(9-16(14)13-5-6-22-11-13)7-12-3-1-2-4-15(12)17(20)21/h1-6,11,14,16,19H,7-10H2,(H,20,21)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDARRPFFYDJHHH-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2C(=O)O)C3=CSC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2C(=O)O)C3=CSC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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